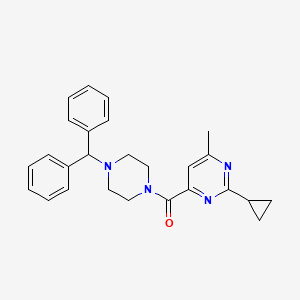

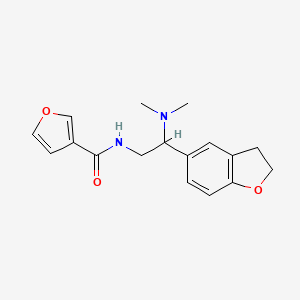

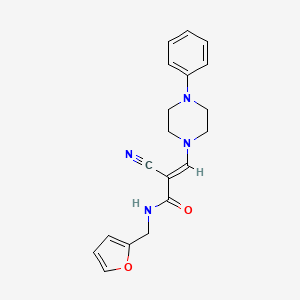

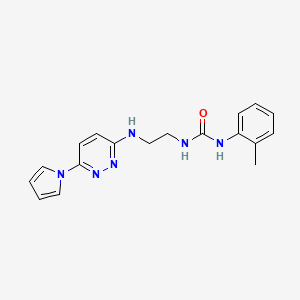

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives, which have been studied for their antitumor properties. These compounds are of interest due to their potential as antitumor agents, with some showing in vivo activity against solid tumors like the Lewis lung carcinoma in mice .

Synthesis Analysis

The synthesis of related compounds, such as the carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, involves the introduction of various 2-substituents to the core structure. The 4-N-[2-(dimethylamino)ethyl] derivatives, in particular, have been synthesized and tested for their cytotoxic activity, demonstrating potent effects against certain cancer cell lines . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

Crystallographic studies have been conducted on N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide. These studies revealed the presence of an intramolecular hydrogen bond and provided insights into the conformational flexibility of the molecule, which is important for understanding its interaction with DNA . This information could be relevant when considering the molecular structure of "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide," as the presence of dimethylaminoethyl groups and a carboxamide moiety suggests potential similarities in conformational behavior.

Chemical Reactions Analysis

The reactivity of N,N-dimethylaminobenzotriazolylcarbene, a related compound with a dimethylamino group, has been explored. This carbene was found to undergo various cycloaddition reactions, leading to the formation of different products, including hydantoins and furans . These findings indicate that the dimethylamino group can participate in nucleophilic reactions, which could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives have been studied, with a focus on their interaction with DNA and their antitumor activity. The physicochemical properties, such as the ability to bind to DNA by intercalation, are influenced by the nature of the substituents on the acridine chromophore . Additionally, the pharmacokinetics of these compounds have been quantified using high-performance liquid chromatography, demonstrating the method's sensitivity and accuracy for measuring plasma concentrations . These studies provide a foundation for understanding the behavior of similar compounds in biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis Techniques : Research demonstrates an efficient, three-component strategy for the synthesis of multifunctionalized benzofuran derivatives, potentially including compounds similar to the specified chemical. This method leverages microwave irradiation for rapid synthesis, highlighting an eco-friendly approach due to the direct precipitation of products, which could be applicable to the synthesis of "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide" (Guan‐Hua Ma et al., 2014).

Novel Inhibitors of Influenza A Virus : A study on furan-carboxamide derivatives, structurally related to the query compound, found them to be potent inhibitors of the influenza A H5N1 virus. This suggests potential antiviral applications for compounds with a similar structural framework (Yu Yongshi et al., 2017).

Analytical Method Development : The development of a liquid chromatography-mass spectrometry (LC-MS) assay for a compound structurally similar to the query compound indicates the importance of accurate analytical methods for the quantification and pharmacokinetic study of such compounds, which can be crucial in their application as anti-cancer agents (Pradeep B. Lukka et al., 2008).

Antimicrobial and Antioxidant Activities : The synthesis and evaluation of furan-3-carboxamide derivatives for their antimicrobial and antioxidant activities highlight the potential for structurally related compounds to be used in combating microbial infections and oxidative stress (B. B. Sokmen et al., 2014).

Biological Applications

Antitumor Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the query compound, have been shown to exhibit potent cytotoxicity against leukemia and lung carcinoma cell lines. This suggests that modifications of the benzofuran moiety could lead to compounds with significant antitumor activities (L. Deady et al., 2005).

Influence on Hydrogen Bonding : The inclusion of furandicarboxamide moieties in polymers has been studied for its effect on hydrogen bonding, indicating potential applications in the development of materials with specific physical properties (C. H. Wilsens et al., 2014).

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-19(2)15(10-18-17(20)14-5-7-21-11-14)12-3-4-16-13(9-12)6-8-22-16/h3-5,7,9,11,15H,6,8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFXTUCMCFXEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=COC=C1)C2=CC3=C(C=C2)OCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)